molecular formula C9H6BrFN2O B1528015 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone CAS No. 1333222-13-1

1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone

Cat. No.: B1528015
CAS No.: 1333222-13-1
M. Wt: 257.06 g/mol
InChI Key: RSSFKRCJMGWVGW-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone ( 1333222-13-1) is a high-purity bromo-fluoro indazole derivative offered for research applications. This compound features a molecular formula of C9H6BrFN2O and a molecular weight of 257.06 g/mol . The indazole scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of more complex molecules . Its specific structure, incorporating both bromo and fluoro substituents, makes it a valuable intermediate in exploratory chemistry, particularly in the development of kinase inhibitors . Indazole-based compounds are frequently investigated as potent ATP-competitive inhibitors for various kinases, which are crucial targets in oncology and other disease areas . Researchers utilize this scaffold to create analogs with potential activity against key signaling nodes, such as the Akt kinase pathway, which is implicated in cellular growth and survival . The presence of halogen atoms provides handles for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-bromo-6-fluoroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSFKRCJMGWVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744476
Record name 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-13-1
Record name Ethanone, 1-(4-bromo-6-fluoro-1H-indazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Based on 4-Bromo-3-fluoro-2-methylaniline (Patent CN110452177A)

This method involves multi-step synthesis culminating in the formation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, a closely related isomer to this compound, with the following key steps:

Step Reagents & Conditions Description Yield
1 20.4 g 4-bromo-3-fluoro-2-methylaniline dissolved in 200 mL toluene, heated to 90°C; add 23 g diethyl ether dropwise, stir 30 min Formation of intermediate mixture -
2 Add 7.8 g acetic acid, heat to 110°C; add 15.2 g isoamyl sulfite dropwise, maintain 110°C for 3-5 h Cyclization and formation of the indazole ethanone derivative 40.5% - 42.8%
3 Concentrate to dryness, slurry in 200 mL methanol, filter and dry Isolation of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone 10.4 - 11 g

This method yields the indazole ethanone compound with moderate efficiency (~40-43%). The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

Notes: The reaction temperature and time critically affect yield, with longer reaction times (5 h) slightly improving yield.

Alternative Method via Acetamide Nitrosation (ChemicalBook Synthesis)

An alternative preparation involves the nitrosation of an acetamide precursor in the presence of potassium acetate, acetic anhydride, isopentyl nitrite, and 18-crown-6 ether in chloroform solvent:

Step Reagents & Conditions Description Yield
1 Suspend acetamide (10 g, 41 mmol) in 90 mL chloroform Preparation of reaction mixture -
2 Add acetic anhydride (11.5 mL, 122 mmol), potassium acetate (8 g, 81 mmol), 18-crown-6 (0.54 g, 2 mmol), isopentyl nitrite (12.3 mL, 92 mmol) sequentially Nitrosation and cyclization at 65°C for 24 h 55%
3 Cool, wash with saturated sodium bicarbonate, dry over sodium sulfate, purify by silica gel chromatography (0-20% EtOAc in hexanes) Isolation of 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone 55%

This method provides a slightly higher yield (~55%) and involves milder conditions but requires careful handling of nitrosating agents and crown ethers.

Comparative Data Table of Preparation Methods

Parameter Method 1 (Aniline route) Method 2 (Acetamide nitrosation)
Starting Material 4-bromo-3-fluoro-2-methylaniline Acetamide derivative
Key Reagents Toluene, diethyl ether, acetic acid, isoamyl sulfite Potassium acetate, acetic anhydride, isopentyl nitrite, 18-crown-6 ether
Temperature 90-110°C 65°C
Reaction Time 3-5 hours 24 hours
Purification Methanol slurry, filtration Silica gel chromatography
Yield 40.5-42.8% 55%
Advantages Simpler reagents, direct cyclization Higher yield, milder temperature
Disadvantages Moderate yield, higher temperature Longer reaction time, requires crown ether

Research Findings and Notes

  • The cyclization of substituted anilines with isoamyl sulfite is an effective approach to form the indazole ring with halogen and fluorine substituents, but yields are moderate and reaction conditions require careful temperature control to avoid decomposition or side reactions.

  • The nitrosation method using isopentyl nitrite and crown ethers facilitates the formation of the indazole ethanone under milder conditions with improved yield, though it involves more complex reagent handling and purification steps.

  • Both methods require careful monitoring by TLC or chromatographic techniques to ensure reaction completion and purity of the final product.

  • The position of bromine and fluorine substituents on the indazole ring can vary slightly depending on starting materials and reaction conditions, which may affect the exact isomer obtained (e.g., 4-bromo-6-fluoro vs. 5-bromo-4-fluoro).

  • Further purification steps such as recrystallization or chromatographic separation are often necessary to isolate the pure this compound suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antitumor Activity

Indazole derivatives, including 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone, have been identified as promising candidates in cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in tumor growth and proliferation.

Case Study: PLK4 Inhibition

A study highlighted the effectiveness of indazole derivatives as PLK4 (Polo-like kinase 4) inhibitors, which are crucial in regulating cell division. For instance, derivative compounds showed nanomolar IC50 values against various cancer cell lines. Specifically, one compound demonstrated significant inhibition of tumor growth in a mouse model of colon cancer, suggesting potential for clinical application .

Data Table: Antitumor Activity of Indazole Derivatives

Compound IDTargetIC50 (nM)Activity
81aPLK4<10High
82aPim-10.4Very High
83FGFR169.1Moderate

Antibacterial Properties

Research has also indicated that indazole derivatives possess antibacterial activity, making them suitable candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

In a comparative study, several indazole derivatives were synthesized and tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited significant zones of inhibition, indicating their potential as effective antibacterial agents .

Data Table: Antibacterial Activity of Indazole Derivatives

Compound IDBacterial StrainZone of Inhibition (mm)
5AE. coli15
5BStaphylococcus aureus18
5CBacillus subtilis12

Enzyme Inhibition

Indazole derivatives have been shown to inhibit critical enzymes involved in cancer progression and bacterial survival. For example, the inhibition of IDO1 (indoleamine 2,3-dioxygenase) by some indazole compounds has been linked to enhanced antitumor immunity .

Mechanism of Action

The mechanism of action of 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical properties are summarized below:

Property 1-(4-Bromo-6-Fluoro-1H-Indazol-1-yl)Ethanone 1-(5-Bromo-6-Chloro-1H-Indazol-1-yl)Ethanone 1-(1H-Indazol-7-yl)Ethanone
Molecular Formula C₉H₆BrFN₂O C₉H₆BrClN₂O C₉H₈N₂O
Molecular Weight (g/mol) 257.06 273.51 160.17
Halogen Substituents Br (4), F (6) Br (5), Cl (6) None
Density (g/cm³) Not reported Not reported 1.264 (predicted)
Storage Conditions 2–8°C, dry Not reported Ambient

Comparison with Similar Compounds

Substituent Effects

  • Halogen Position: Bromine at position 4 (target compound) vs. position 5 in 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone alters electronic distribution, impacting reactivity and binding affinity.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making the target compound more suitable for pharmacokinetic studies .

Biological Activity

1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone is an indazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrFN2OC_9H_6BrFN_2O, with a molecular weight of 257.06 g/mol. The presence of bromine and fluorine atoms contributes to its unique reactivity and biological profile. The indazole ring structure is known for interacting with various biological targets, making it a significant subject in medicinal chemistry.

Antitumor Activity

Indazole derivatives, including this compound, have shown notable antitumor activity . Research indicates that compounds with similar structures can act as inhibitors for various kinases involved in cell cycle regulation and DNA damage response. For instance, several indazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation. One study reported that a related compound demonstrated effective inhibition of tumor growth in mouse models, highlighting the potential of these derivatives in cancer therapy .

Compound NameActivityIC50 Value
CFI-400945PLK4 InhibitorNanomolar range
Compound 82aInhibits Pim KinasesIC50: 0.4 - 1.1 nM
Compound 83AntiproliferativeIC50: 0.64 μM

Anti-inflammatory Properties

In addition to antitumor effects, indazole derivatives exhibit anti-inflammatory properties . The structural features of these compounds allow them to modulate inflammatory pathways effectively. For example, some derivatives have been shown to inhibit specific enzymes involved in inflammatory responses, making them potential candidates for developing anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies conducted on indazole derivatives reveal that the positioning of substituents significantly impacts biological activity. The presence of halogens such as bromine and fluorine at specific positions enhances the reactivity and binding affinity of these compounds to target proteins. For example, the fluorine atom at position 6 has been associated with increased potency against certain kinases .

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

  • PLK4 Inhibition : A study identified a series of indazole derivatives that selectively inhibited PLK4 with IC50 values in the nanomolar range, demonstrating their potential as anticancer agents .
  • FGFR Inhibition : Another research highlighted that certain indazole compounds exhibited potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers .
  • Antiviral Activity : Some indazole derivatives have shown promising antiviral activity against HIV, suggesting a broader spectrum of biological applications beyond oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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